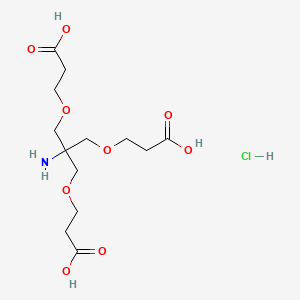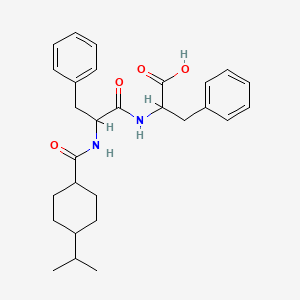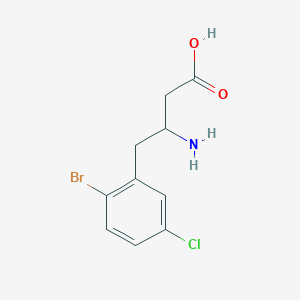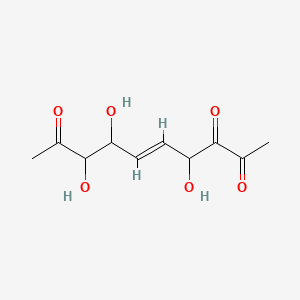![molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid, also known as N-(phosphonoacetyl)-L-aspartic acid disodium salt, is a chemical compound with the molecular formula C6H8NNa2O8P. It is a derivative of aspartic acid and contains a phosphonoacetyl group. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves the reaction of L-aspartic acid with phosphonoacetic acid. The process typically includes the following steps:
Protection of the carboxyl groups: The carboxyl groups of L-aspartic acid are protected using suitable protecting groups.
Formation of the phosphonoacetyl intermediate: Phosphonoacetic acid is reacted with a suitable reagent to form the phosphonoacetyl intermediate.
Coupling reaction: The protected L-aspartic acid is coupled with the phosphonoacetyl intermediate under appropriate conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
科学的研究の応用
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an antitumor agent.
Industry: The compound is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it inhibits aspartate transcarbamylase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .
類似化合物との比較
Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid can be compared with other similar compounds such as:
Succinic acid: Both compounds contain carboxyl groups, but succinic acid lacks the phosphonoacetyl group.
N-(phosphonoacetyl)-L-aspartic acid tetrasodium salt: This compound is similar but contains four sodium ions instead of two.
The uniqueness of this compound lies in its specific structure and the presence of the phosphonoacetyl group, which imparts distinct chemical and biological properties .
特性
分子式 |
C6H8NNa2O8P |
|---|---|
分子量 |
299.08 g/mol |
IUPAC名 |
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChIキー |
CZLKTMHQYXYHOO-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)





![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)



![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)
